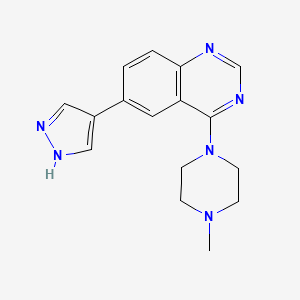
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline is a heterocyclic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a quinazoline core substituted with a pyrazole ring and a methylpiperazine moiety, which contribute to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the quinazoline core can be constructed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
化学反应分析
Types of Reactions
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives .
科学研究应用
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-3-yl)quinazoline
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-5-yl)quinazoline
- 4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)pyrimidine
Uniqueness
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and quinazoline rings, along with the methylpiperazine group, contributes to its versatility and potential for various applications .
属性
分子式 |
C16H18N6 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC 名称 |
4-(4-methylpiperazin-1-yl)-6-(1H-pyrazol-4-yl)quinazoline |
InChI |
InChI=1S/C16H18N6/c1-21-4-6-22(7-5-21)16-14-8-12(13-9-19-20-10-13)2-3-15(14)17-11-18-16/h2-3,8-11H,4-7H2,1H3,(H,19,20) |
InChI 键 |
FYWPQVBIWDZHAY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C4=CNN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


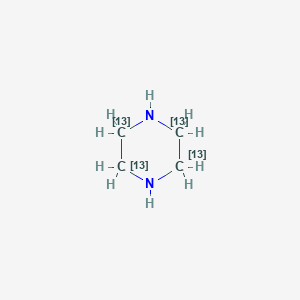


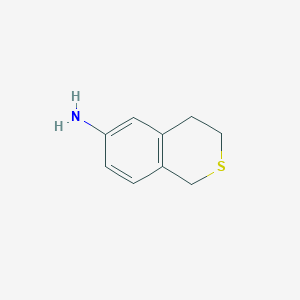
![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
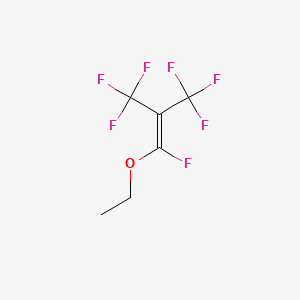
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
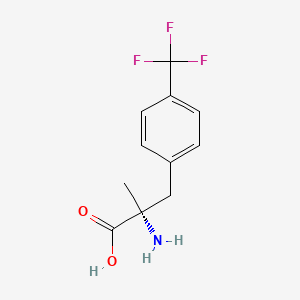
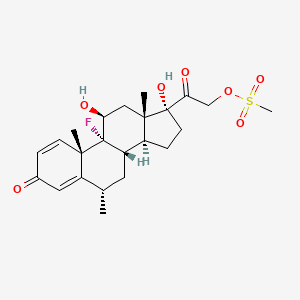

![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
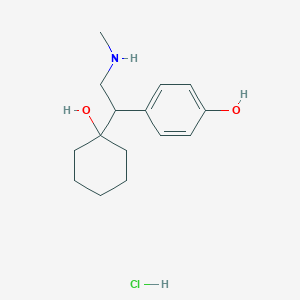
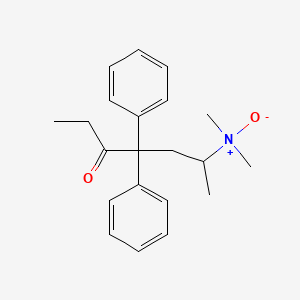
![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)
